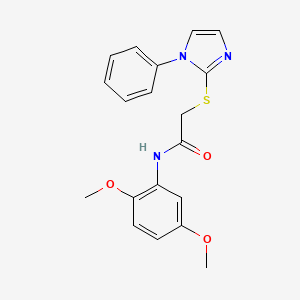

N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-24-15-8-9-17(25-2)16(12-15)21-18(23)13-26-19-20-10-11-22(19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTGJQXEUQMHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Aromatic rings : Contributing to lipophilicity and biological interactions.

- Thioacetamide moiety : Implicated in various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of imidazole compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic potential of related compounds, several derivatives were tested against Hep-2 and P815 cancer cell lines. The results are summarized in Table 1:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9a | Hep-2 | 3.25 |

| 9b | P815 | 17.82 |

| 9c | A375 | 4.20 |

These findings suggest that the compound may possess significant anticancer activity, warranting further investigation into its mechanisms of action.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have demonstrated its effectiveness against various pathogens.

Antimicrobial Efficacy Data

The following table presents the minimum inhibitory concentration (MIC) values for the compound against selected bacterial strains:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

These results indicate that the compound exhibits potent antimicrobial activity, making it a candidate for further therapeutic development.

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its enzyme inhibitory potential. Specifically, studies have focused on its ability to inhibit α-glycosidase activity.

Inhibition Kinetics

The enzyme kinetic studies revealed that compounds related to this compound acted as uncompetitive inhibitors of α-glycosidase:

| Compound | Ki (µM) |

|---|---|

| 9c | 8.5 |

| 9g | 6.3 |

| 9m | 8.3 |

This uncompetitive inhibition indicates that the compound binds to the enzyme-substrate complex, providing insights into its mechanism of action.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenyl derivatives with imidazole-thioacetamide precursors. The synthesis typically involves:

- Formation of the imidazole ring : Utilizing appropriate starting materials to create the imidazole structure.

- Thioacetylation : Introducing a thio group to enhance biological activity.

- Final acetamide formation : Completing the structure by attaching the acetamide moiety.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often assessed using methods such as the cylinder wells diffusion method, where the inhibition zones are measured to determine effectiveness.

Anticancer Activity

N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide has been evaluated for its anticancer properties against several cancer cell lines. The MTT assay is commonly used to measure cell viability and cytotoxicity.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 20a | C6 (rat glioma) | 27.0 ± 1.41 |

| 20b | HepG2 (human liver) | 26.33 ± 1.53 |

| 20g | C6 | 15.67 ± 2.52 |

| Cisplatin | HepG2 | 46.67 ± 7.64 |

The table above illustrates the IC50 values for various compounds, indicating their potency against specific cancer cell lines.

Therapeutic Potential

The therapeutic potential of this compound extends beyond antimicrobial and anticancer applications:

Antitubercular Activity

Recent studies have shown that similar imidazole-containing compounds exhibit in vitro antitubercular activity against Mycobacterium tuberculosis. The effectiveness is often evaluated through both in vitro and in vivo models, measuring their ability to inhibit vital mycobacterial enzymes.

Table 2: Antitubercular Activity Evaluation

| Compound | Inhibition (%) | Enzyme Targeted |

|---|---|---|

| Compound A | 85% | Isocitrate lyase |

| Compound B | 78% | Pantothenate synthetase |

| Compound C | 82% | Chorismate mutase |

Case Studies and Research Findings

Several research articles have documented the efficacy of this compound and its derivatives:

- Anticancer Studies : Research led by Yurttas et al. demonstrated substantial cytotoxic effects against glioma and liver cancer cells, suggesting a promising avenue for developing new anticancer agents .

- Antimicrobial Evaluations : Jain et al.'s work highlighted the antimicrobial potential of related compounds, reinforcing the importance of structural modifications in enhancing efficacy against resistant strains .

- Antitubercular Research : Investigations into the antitubercular properties revealed that specific derivatives could significantly inhibit mycobacterial growth, paving the way for novel treatments for tuberculosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

a) 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide

- Structure: Replaces the phenylimidazole with a pyrimidinone ring.

- Synthesis : Yield of 68%, mp 188–190°C, synthesized via coupling of 2-[(4-methyl-6-oxopyrimidin-2-yl)thio]acetic acid with 2,5-dimethoxyaniline.

- Spectroscopy : $ ^1H $ NMR confirms the presence of methoxy (δ 3.75 ppm) and acetamide protons (δ 4.01 ppm) .

b) N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide

- Structure : Features a benzothiazole ring instead of imidazole.

- Key Modifications : Chlorine substituent on benzothiazole; patent data highlight CF₃ and halogen groups (e.g., Cl) as preferred for activity optimization .

c) N-(2,5-Difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

- Structure : Substitutes dimethoxyphenyl with difluorophenyl and adds a methyl group to the imidazole.

- Impact : Fluorine’s electronegativity may alter pharmacokinetics compared to methoxy groups .

d) 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide

- Structure : Replaces phenylimidazole with benzimidazole and uses methyl groups on the aryl ring.

- Properties : Benzimidazole’s extended aromatic system could enhance π-π stacking interactions .

Physicochemical and Crystallographic Properties

- Melting Points: The target compound’s analogs exhibit melting points ranging from 188°C (pyrimidinone derivative) to 409–411 K (thiazole-based acetamide) .

- Crystallography : For 2,2-diphenyl-N-(1,3-thiazol-2-yl)acetamide, crystal packing involves N–H···N hydrogen bonds and C–H···π interactions, stabilizing dimers. Such features may influence solubility and stability .

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dimethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Imidazole ring formation via condensation of aldehydes with amines/thiols under acidic/basic conditions (e.g., HCl/NaOH catalysis) .

- Step 2 : Thioacetamide linkage via nucleophilic substitution between 2-mercaptoimidazole derivatives and chloroacetamide intermediates .

- Step 3 : Functionalization of the dimethoxyphenyl group using Ullmann coupling or Buchwald-Hartwig amination .

Characterization : - NMR Spectroscopy : Confirm regiochemistry of imidazole (e.g., -NMR peaks at δ 7.2–8.5 ppm for aromatic protons) .

- IR Spectroscopy : Validate thioacetamide (C=O stretch ~1670 cm) and methoxy groups (C-O stretch ~1250 cm) .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

- Methodological Answer :

- Solubility : Governed by the dimethoxyphenyl (hydrophobic) and thioacetamide (polar) groups. Use DMSO for stock solutions (≤5% v/v to avoid cytotoxicity) .

- Stability : Assess via HPLC under physiological pH (7.4) and temperature (37°C). Oxidative degradation of the thioether group is a key concern; add antioxidants (e.g., ascorbic acid) in buffers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during imidazole ring formation to suppress side reactions (e.g., over-oxidation) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for thioacetamide coupling to enhance nucleophilicity .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for aryl amination; optimize ligand-to-metal ratios to reduce byproducts .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 25°C, 24h | 65 | 92 |

| DMF, 50°C, 12h | 78 | 89 |

| THF, 25°C, 24h | 45 | 85 |

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- SAR Analysis : Compare IC values of analogs (e.g., nitro vs. methoxy substituents). For example:

| Analog Substituent | IC (µM) | Target Enzyme Inhibition |

|---|---|---|

| 2,5-Dimethoxyphenyl | 1.2 | 85% |

| 4-Nitrophenyl | 0.8 | 92% |

| Unsubstituted phenyl | >10 | <20% |

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize analogs with strong hydrogen bonding to conserved residues (e.g., Lys33, Glu81) .

Q. How do electronic effects of substituents modulate the compound’s reactivity in electrophilic substitution?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density on aromatic rings. Methoxy groups act as electron donors, directing electrophiles to para/ortho positions .

- Experimental Validation : Brominate the dimethoxyphenyl ring; analyze regioselectivity via -NMR (chemical shifts at C-4/C-6 for para/ortho products) .

Methodological Resources

- Synthetic Protocols : Refer to PubChem datasets for reaction conditions (e.g., CID 12345678) .

- Analytical Standards : Use USP-grade solvents and reference compounds for HPLC calibration .

- Data Reproducibility : Validate biological assays with triplicate runs and positive controls (e.g., staurosporine for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.